8-Chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
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Overview
Description
This compound is a derivative of the triazolopyridine family . Triazolopyridines are heterocyclic compounds that have been found to exhibit a wide range of biological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a related compound, 3-(cyclopropylmethyl)-7-((4-(4-methoxyphenyl)piperidin-1-yl)methyl)-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, was synthesized by O-[11C]methylation of a desmethyl precursor with [11C]methyl iodide .Molecular Structure Analysis
The trifluoromethoxy group is a chemical group –O–CF3. It can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .Chemical Reactions Analysis
The trifluoromethyl group is known to play an important role in various chemical reactions . For example, it has been found to significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .Scientific Research Applications
Synthesis and Herbicidal Activity
Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine compounds demonstrate significant herbicidal activity across a broad spectrum of vegetation at low application rates. These compounds, including variants with different substituents, have been prepared through condensation processes and exhibit high efficacy in controlling unwanted plant growth (Moran, 2003).
Antifungal Properties
Research on novel 1,2,4-Triazolo[4,3-a]Pyridine derivatives has highlighted weak antifungal activities. These compounds were synthesized through multi-step reactions under microwave irradiation, demonstrating the potential for further development and study in addressing fungal infections (Yang et al., 2015).
Crystal Structure Analysis
The crystal structure of a particular compound in this class, featuring antifungal activity, was determined through X-ray diffraction analysis. This structural information is crucial for understanding the compound's interactions with biological targets and could facilitate the design of more effective antifungal agents (Wang et al., 2018).
P2X7 Antagonist for Mood Disorders
A derivative was identified as a P2X7 antagonist with significant potential for treating mood disorders. Through a dipolar cycloaddition reaction, this compound demonstrated robust receptor occupancy at low doses in rats, highlighting its promise for clinical development (Chrovian et al., 2018).
DFT Studies and Chemical Characterization
Density Functional Theory (DFT) calculations and chemical characterization techniques such as NMR and mass spectrometry have been applied to understand the electronic structure and stability of these compounds. Such studies provide insights into the reactivity and potential biological activities of the molecules (Mu et al., 2015).
Potential Anticancer Applications
A series of compounds incorporating the [1,2,4]triazolo[4,3-a]pyridine scaffold demonstrated anticancer effects and reduced toxicity. The modification of these compounds through the addition of alkylurea moieties has shown promising antiproliferative activities against several cancer cell lines (Wang et al., 2015).
Mechanism of Action
Properties
IUPAC Name |
8-chloro-3-(3-fluoro-4-methoxyphenyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF4N3O/c1-23-11-3-2-7(4-10(11)16)12-20-21-13-9(15)5-8(6-22(12)13)14(17,18)19/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIYBSNRASFRER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2C=C(C=C3Cl)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF4N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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